![molecular formula C14H13ClF3NS B14444625 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride CAS No. 77155-91-0](/img/structure/B14444625.png)
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium core, a trifluoromethyl group, and a sulfanyl linkage
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the reaction of 1-methylpyridinium with a trifluoromethyl-substituted benzyl chloride in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological molecules.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride include:
- 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine
- 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzene
- 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)imidazole
These compounds share similar structural features but differ in their core structures, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
77155-91-0 |
|---|---|
Molekularformel |
C14H13ClF3NS |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H13F3NS.ClH/c1-18-8-3-2-7-13(18)19-10-11-5-4-6-12(9-11)14(15,16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PQEUTQRLQWAOHF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)C(F)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
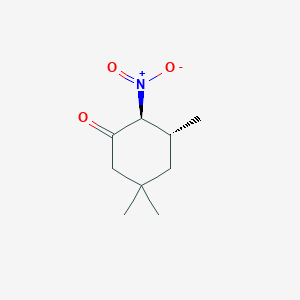
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
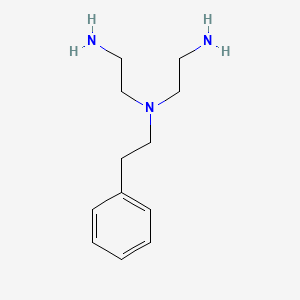
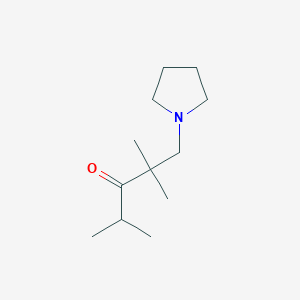
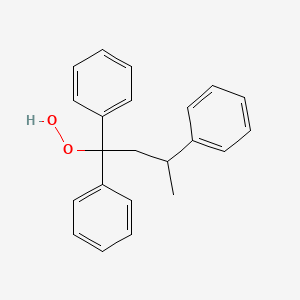
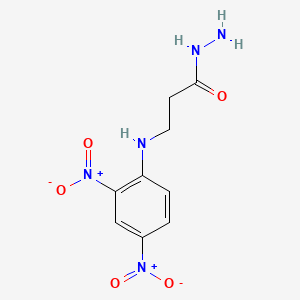

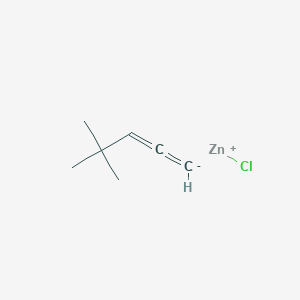



![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

